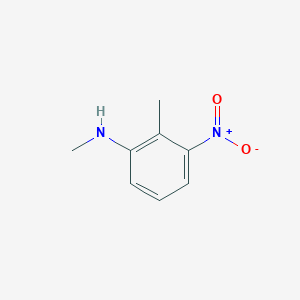

N,2-dimethyl-3-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-7(9-2)4-3-5-8(6)10(11)12/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACASHMOCWAHWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303385 | |

| Record name | N,2-Dimethyl-3-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848480-17-1 | |

| Record name | N,2-Dimethyl-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848480-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,2-Dimethyl-3-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for N,2 Dimethyl 3 Nitroaniline

Direct Electrophilic Nitration of N,N-Dimethylaniline Precursors

The synthesis of N,N-dimethyl-3-nitroaniline can be achieved through the direct nitration of N,N-dimethylaniline. This method relies on the principles of electrophilic aromatic substitution, where the regiochemical outcome is critically dependent on the reaction conditions.

Mechanistic Investigations of Regioselectivity and Reaction Pathways

The dimethylamino group (-N(CH₃)₂) of N,N-dimethylaniline is a potent activating group and is typically ortho-, para-directing in electrophilic aromatic substitution reactions. However, the nitration is conducted in a strongly acidic medium, usually a mixture of concentrated nitric acid and sulfuric acid. Under these conditions, the lone pair of electrons on the nitrogen atom is protonated, forming the anilinium ion (-N⁺H(CH₃)₂).

This protonation fundamentally alters the electronic nature of the substituent. The resulting anilinium group is strongly deactivating and meta-directing due to its positive charge, which withdraws electron density from the aromatic ring through the inductive effect. doubtnut.com Consequently, the electrophile, the nitronium ion (NO₂⁺), preferentially attacks the meta-position, which is the least deactivated position on the ring. doubtnut.comdoubtnut.com The reaction proceeds via the formation of a positively charged Wheland intermediate (also known as an arenium ion or sigma complex), which then loses a proton to re-establish aromaticity and yield the final product, N,N-dimethyl-3-nitroaniline. doubtnut.com

Optimization of Reaction Conditions: Temperature Control and Acidic Media

Precise control over reaction conditions is essential for maximizing the yield of the desired meta-isomer and minimizing side reactions. A common and well-documented procedure involves the use of a mixed acid system. orgsyn.org

Key Optimization Parameters:

Acidic Media : A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is the standard nitrating agent. doubtnut.comorgsyn.org Sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).

Temperature Control : The reaction is highly exothermic, and maintaining a low temperature is crucial. The temperature is typically regulated between 5°C and 10°C. orgsyn.org This is often achieved by adding the nitrating mixture dropwise to the solution of dimethylaniline sulfate (B86663) while cooling with an ice bath or by the direct addition of small pieces of dry ice. orgsyn.org Failure to control the temperature can lead to the formation of undesired by-products and dinitrated compounds.

A typical laboratory-scale procedure involves dissolving N,N-dimethylaniline in concentrated sulfuric acid before the slow addition of the nitrating mixture. orgsyn.org

Table 1: Optimized Conditions for Direct Nitration of N,N-Dimethylaniline

| Parameter | Condition | Purpose |

|---|---|---|

| Reagents | N,N-dimethylaniline, Conc. HNO₃, Conc. H₂SO₄ | Precursor and nitrating mixture |

| Temperature | 5°C to 10°C | To control the exothermic reaction and minimize by-products |

| Addition Method | Slow, dropwise addition of nitrating mix | To maintain temperature control |

| Stirring | Continuous and vigorous | To ensure proper mixing and heat dissipation |

| Reaction Time | ~1.5 hours for addition, followed by 1 hour of stirring | To allow the reaction to proceed to completion |

By-product Formation and Isomer Separation in Nitration

Despite the meta-directing influence of the anilinium ion, the reaction does not produce the meta-isomer exclusively. A significant by-product is the para-isomer, N,N-dimethyl-4-nitroaniline. orgsyn.org The formation of the para-isomer occurs because a small equilibrium concentration of the unprotonated, ortho-, para-directing N,N-dimethylaniline still exists in the acidic medium. Due to the high reactivity of this unprotonated form, it reacts rapidly to yield the para-product (the ortho-product is sterically hindered). doubtnut.com

The separation of the meta- and para-isomers is achieved by exploiting their different solubilities at controlled pH levels. The reaction mixture is first poured into a large volume of ice and water. The separation process then proceeds as follows:

Partial Neutralization : Concentrated ammonium (B1175870) hydroxide (B78521) is added carefully to the acidic solution. The less basic para-isomer precipitates first from the still-acidic solution. orgsyn.org This crude p-nitrodimethylaniline can be collected by filtration.

Final Neutralization : Further addition of ammonium hydroxide to the filtrate, until it is alkaline, causes the precipitation of the desired m-nitrodimethylaniline. orgsyn.org The crude product is collected and can be purified by recrystallization from hot 95% ethanol. orgsyn.org

This pH-controlled precipitation allows for an effective separation of the major isomeric products. The yield of the recrystallized N,N-dimethyl-3-nitroaniline is typically in the range of 56–63%. orgsyn.org

N-Alkylation Pathways of 3-Nitroaniline (B104315)

An alternative synthetic route to N,N-dimethyl-3-nitroaniline starts with 3-nitroaniline and introduces the two methyl groups onto the nitrogen atom. This approach avoids the challenges of isomer separation inherent in the direct nitration of N,N-dimethylaniline.

Stepwise Methylation Protocols via Alkyl Halides

The N,N-dimethylation of 3-nitroaniline can be accomplished using a suitable methylating agent, most commonly an alkyl halide such as methyl iodide (iodomethane). orgsyn.orgrsc.org The reaction involves the nucleophilic attack of the amino group of 3-nitroaniline on the electrophilic methyl group of the alkyl halide.

The process can be performed in a stepwise fashion, first forming N-methyl-3-nitroaniline, which then undergoes a second methylation to yield the final N,N-dimethylated product. However, it is often carried out as a one-pot reaction to achieve exhaustive methylation. To facilitate the reaction and neutralize the hydrogen halide by-product, a base is required.

Table 2: Typical Reagents for N-Methylation of 3-Nitroaniline

| Reagent Type | Example(s) | Role |

|---|---|---|

| Substrate | 3-Nitroaniline | Starting material |

| Methylating Agent | Methyl iodide (CH₃I), Methyl sulfate | Provides the methyl group |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonates the amine/neutralizes acid |

| Solvent | N,N-dimethylformamide (DMF) | Polar aprotic solvent to dissolve reactants |

The reaction is typically run by dissolving 3-nitroaniline in a polar aprotic solvent like DMF, adding a base such as sodium hydride, and then introducing methyl iodide. chemicalbook.com The reaction may be cooled initially and then allowed to warm to room temperature. rsc.org

Intermediates and Protecting Group Strategies in Alkylation (e.g., Formylation)

The direct methylation of 3-nitroaniline proceeds through the intermediate N-methyl-3-nitroaniline. Controlling the reaction to stop at the mono-methylated stage can be challenging and may require careful control of stoichiometry.

In more complex syntheses, or to achieve selective mono-alkylation, protecting group strategies are often employed. nih.gov One common strategy for amines is N-formylation, where the amine is converted to a formamide. researchgate.netrsc.org This is achieved by reacting the amine with formic acid or other formylating agents. nih.gov

The formylation strategy would involve:

Protection : 3-nitroaniline is reacted with a formylating agent to produce N-(3-nitrophenyl)formamide. The formyl group reduces the nucleophilicity of the nitrogen and prevents over-alkylation.

Alkylation : The formylated intermediate can then be alkylated under specific conditions.

Deprotection : The formyl group is subsequently removed by hydrolysis to reveal the mono-methylated amine, which could then be subjected to a second, different alkylation if desired.

While effective, this multi-step protecting group strategy is more laborious than direct dimethylation for the synthesis of N,N-dimethyl-3-nitroaniline. Direct methylation using two or more equivalents of methyl iodide is often the more straightforward approach for this specific target compound. orgsyn.org

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Role/Mention |

|---|---|---|

| N,N-Dimethyl-3-nitroaniline | C₈H₁₀N₂O₂ | Target Product |

| N,N-Dimethylaniline | C₈H₁₁N | Precursor |

| Nitric Acid | HNO₃ | Reagent |

| Sulfuric Acid | H₂SO₄ | Reagent/Catalyst |

| Nitronium Ion | NO₂⁺ | Electrophile |

| N,N-Dimethyl-4-nitroaniline | C₈H₁₀N₂O₂ | By-product |

| Ammonium Hydroxide | NH₄OH | Neutralizing Agent |

| Ethanol | C₂H₅OH | Recrystallization Solvent |

| 3-Nitroaniline | C₆H₆N₂O₂ | Precursor |

| Methyl Iodide (Iodomethane) | CH₃I | Methylating Agent |

| Sodium Hydride | NaH | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Solvent |

| N-Methyl-3-nitroaniline | C₇H₈N₂O₂ | Intermediate |

| Formic Acid | CH₂O₂ | Formylating Agent |

Catalytic Enhancements and Solvent Effects in N-Alkylation

The N-alkylation of amines with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" method, is an atom-economical and sustainable process that produces water as the primary byproduct. nih.govacs.org This transformation is often catalyzed by transition metal complexes. While precious metals like iridium and ruthenium have shown high efficiency, there is a growing interest in using more abundant and cost-effective metals such as manganese, nickel, and cobalt. nih.govacs.orgrsc.orgresearchgate.net

Manganese pincer complexes, for instance, have been demonstrated to be effective catalysts for the selective mono-N-alkylation of various anilines with a range of alcohols under relatively mild conditions (80–100 °C). nih.gov These catalysts exhibit high chemoselectivity, tolerating functional groups like olefins, halides, and thioethers. nih.gov Similarly, nickel(II)-N^N^O pincer type complexes have been successfully used for the N-alkylation of aromatic and heteroaromatic amines with diverse primary alcohols, achieving excellent yields. acs.org Cobalt-based metal-organic framework (MOF) catalysts also present a sustainable option for these reactions. rsc.org

The solvent plays a critical role in these catalytic systems. Studies on N-alkylation reactions have shown that solvent polarity can significantly impact the reaction outcome. For example, in the niobium oxide-catalyzed N-alkylation of benzyl (B1604629) alcohol with aniline (B41778), polar solvents like toluene (B28343) maintained high product yields, whereas nonpolar solvents such as cyclohexane (B81311) and dodecane (B42187) led to a drastic decrease in yield. sioc-journal.cn This is attributed to the ability of polar media to stabilize carbocation intermediates formed during the reaction. sioc-journal.cn In some cases, reactions can be performed under solvent-free conditions, which aligns with green chemistry principles. researcher.life

For the specific synthesis of N,2-dimethyl-3-nitroaniline, the N-methylation of 2-methyl-3-nitroaniline (B147196) is the crucial step. While direct literature on this specific reaction is scarce, data from analogous reactions provide valuable insights. For example, the N-methylation of various anilines, including those with nitro groups, has been successfully achieved using methanol (B129727) as the methylating agent in the presence of catalysts like nitrile-substituted NHC-Ir(III) complexes or commercially available palladium on carbon (Pd/C). nih.govsci-hub.se The reaction of 2-nitroaniline (B44862) with benzyl alcohol, catalyzed by an NHC-Ir(III) complex, yielded N-benzyl-2-nitroaniline, demonstrating the feasibility of alkylating anilines with electron-withdrawing groups. nih.gov

Table 1: Comparison of Catalytic Systems for N-Alkylation of Anilines

| Catalyst System | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Manganese Pincer Complex | Anilines, Benzyl Alcohols | Toluene, 100°C, 24h | Good to Excellent | nih.gov |

| Nickel(II)-N^N^O Pincer Complex | Aromatic Amines, Primary Alcohols | Not specified | Up to 97% | acs.org |

| Cobalt-based MOF | Anilines, Benzyl Alcohol | Not specified | Excellent | rsc.org |

| Niobium Oxide | Aniline, Benzyl Alcohol | 180°C, 4h | 65.2% (N-benzylaniline) | sioc-journal.cn |

| NHC-Ir(III) Complex | 2-Nitroaniline, Benzyl Alcohol | Not specified | 64% (N-benzyl-2-nitroaniline) | nih.gov |

Alternative and Novel Synthetic Routes for Substituted Nitroanilines

Beyond the traditional methods, the development of alternative and novel synthetic routes is crucial for improving efficiency, expanding substrate scope, and adhering to environmental regulations.

Exploration of Diversified Precursors and Reaction Cascades

The synthesis of polysubstituted anilines can be achieved through innovative cascade reactions that allow for the construction of complex molecules from simple, readily available precursors in a single operation. nih.gov These one-pot strategies are highly efficient as they minimize the need for purification of intermediates. nih.gov

One such approach involves the base-promoted cascade reaction of steroidal precursors to form polysubstituted anilines, demonstrating the formation of a benzene (B151609) ring and multiple C-C bonds in one step. nih.gov Another example is the secondary amine-catalyzed multi-component benzannulation process, which constructs highly functionalized arenes from alkyl acetoacetates, aldehydes, and nitrosoarenes with high chemo- and regioselectivity. rsc.org

Reaction cascades can also be initiated by various catalysts. For instance, phosphine-catalyzed [4+2] Michael-vinylogous Mannich-aromatization cascade reactions have been used to synthesize polysubstituted arenes. rsc.org Carbocatalysts, such as oxidized active carbon, can promote cascade reactions to produce quinolines from o-vinyl anilines and aldehydes. units.it Temperature can also be a tool to control the outcome of cascade reactions, as seen in the synthesis of 2-aminothiazoles and 2-iminothiazolines from tertiary enaminones, KSCN, and anilines. acs.orgacs.org

For nitroanilines specifically, a one-pot reductive mono-N-alkylation of nitroarenes has been developed using zinc dust and acetic acid as a mild reducing system and a carbonyl compound as the alkyl source. nih.gov This method offers excellent yields and high selectivity for the mono-N-alkylated product. nih.gov Furthermore, gold-catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2 proceeds through the formation of o-phenylenediamine (B120857), highlighting a potential route for modifying nitroaniline precursors. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using safer solvents, developing sustainable catalysts, and minimizing waste. nih.gov

Performing reactions in water or without any solvent is a cornerstone of green chemistry. An organic solvent-free process for preparing 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline (B120555) has been developed using bromide-bromate salts in an aqueous acidic medium at room temperature. rsc.org A key advantage of this method is the ability to recycle the aqueous acidic filtrate multiple times without a significant loss in product purity or yield. rsc.org The synthesis of p-phenylenediamine (B122844) has also been achieved through the hydrogenation of p-nitroaniline in water using a Raney nickel catalyst, demonstrating a safe and environmentally friendly process where both the solvent and catalyst can be reused. researchgate.net In some cases, N-alkylation of anilines with alcohols can be conducted under solvent-free conditions, further enhancing the green credentials of the synthesis. researcher.liferesearchgate.net

The development of sustainable catalytic systems is crucial for green synthesis. This involves using catalysts based on earth-abundant metals and ensuring their recyclability. As mentioned previously, complexes of non-precious metals like manganese, nickel, and cobalt are being explored as alternatives to precious metal catalysts for N-alkylation. nih.govacs.orgrsc.org For instance, manganese pincer complexes are highly stable and can be handled in the presence of air, making them convenient for practical applications. nih.gov Heterogeneous catalysts, such as palladium on carbon (Pd/C) or copper-based catalysts, are also advantageous as they can be easily separated from the reaction mixture and reused. sci-hub.segoogle.com A Cu-Al composite catalyst derived from hydrotalcite has shown good activity and stability in the direct N-methylation of aromatic nitro compounds, with no significant loss of activity after five cycles. google.com

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow processing is a key technology in this area, allowing for reactions to be performed safely at elevated temperatures and pressures. nih.govresearchgate.net This has been successfully applied to amination reactions, leading to a significant reduction in processing time and a much more efficient reaction compared to traditional batch processes. nih.govresearchgate.net For example, the synthesis of certain amines in a continuous flow reactor resulted in a dramatic increase in the space-time yield. nih.gov

Waste minimization is another critical aspect of green chemistry. This can be achieved by using atom-economical reactions, such as the "borrowing hydrogen" methodology for N-alkylation, which produces only water as a byproduct. nih.gov Avoiding hazardous reagents, like the traditional nitric acid-sulfuric acid mixture for nitration, is also important. researchgate.netgoogle.com Alternative nitrating agents and catalytic systems are being developed to reduce the generation of acidic waste. researchgate.net Reductive amination methods that start from nitroarenes also contribute to waste reduction by combining reduction and alkylation in a single, efficient step. nih.gov

Industrial Production Methodologies and Continuous Processes for this compound

The industrial-scale synthesis of this compound is a multi-step process that begins with the nitration of o-xylene (B151617). Modern manufacturing increasingly favors continuous flow processes over traditional batch methods due to enhanced safety, better process control, and higher efficiency. The primary route involves three key transformations: the nitration of o-xylene to form a mixture of nitro-isomers, the separation of the desired 1,2-dimethyl-3-nitrobenzene, the reduction of the nitro group to an amine, and finally, the N-methylation of the resulting aniline.

A critical step in this synthesis is the continuous flow nitration of o-xylene. This process has been optimized at a pilot plant scale, demonstrating its industrial viability. nih.govnih.gov The use of microreactors or advanced flow reactors (AFRs) allows for precise control over reaction parameters, which is crucial for managing the highly exothermic nature of nitration and for maximizing the yield of the desired isomer, 1,2-dimethyl-3-nitrobenzene. nih.govrsc.org

An efficient continuous-flow nitration of o-xylene has been demonstrated to achieve a high yield and throughput. nih.govnih.gov This process typically uses a standard mixed acid (a combination of sulfuric acid and nitric acid) as the nitrating agent. nih.gov A key advantage of the continuous process is the significant reduction of impurities, such as phenolic compounds, from around 2% in batch processes to as low as 0.1%. nih.gov This improvement simplifies the downstream purification process, eliminating the need for an alkaline wash and thereby reducing wastewater. nih.gov

The following table summarizes the optimized conditions and outcomes for the pilot-scale continuous flow nitration of o-xylene.

Table 1: Pilot Plant Data for Continuous Flow Nitration of o-Xylene

| Parameter | Value | Reference |

|---|---|---|

| Reactor Type | Corning AFR G1 | rsc.org |

| Throughput | 800 g/h | nih.govnih.gov |

| Overall Yield of Nitro-o-xylenes | 94.1% | nih.govnih.gov |

| Substrate Feed Rate (o-xylene) | 600 g/h | rsc.org |

| Optimal Temperature | 100 °C | nih.gov |

| Residence Time | 29 seconds | rsc.org |

| H₂SO₄ Concentration | 70% | nih.gov |

| Molar Ratio (H₂SO₄/HNO₃) | 3.0 | nih.gov |

| Molar Ratio (HNO₃/o-xylene) | 1.2 | nih.gov |

| Phenolic Impurity Level | 0.1% | nih.gov |

Following the nitration and separation of 1,2-dimethyl-3-nitrobenzene, the subsequent step is the reduction of the nitro group to form 2-methyl-3-nitroaniline. Industrially, this is often achieved through catalytic hydrogenation. While specific continuous flow data for this particular reduction is not widely published, the production of 2-methyl-3-nitroaniline (also known as 6-nitro-o-toluidine) can be accomplished by the controlled hydrogenation of 2,6-dinitrotoluene (B127279) using a palladium on carbon catalyst. chemicalbook.com This suggests that a similar continuous hydrogenation process could be applied to 1,2-dimethyl-3-nitrobenzene.

The final step is the N-methylation of 2-methyl-3-nitroaniline to yield this compound. Industrial processes for N-methylation of nitroanilines have been developed. One such method involves reacting the nitroaniline with formaldehyde (B43269) or paraformaldehyde in the presence of sulfuric acid. google.com A patented process describes the N-monomethylation of various nitroanilines using this reagent system, which is suitable for industrial-scale production. google.comgoogle.com This method is designed to selectively add a single methyl group to the primary amine. google.com The adaptation of such a batch process to a continuous flow system is a logical step for modern chemical manufacturing, offering further improvements in safety and efficiency.

Advanced Spectroscopic and Structural Elucidation Studies of N,2 Dimethyl 3 Nitroaniline

Computational Spectroscopic Analysis

Computational methods provide a powerful lens for predicting and interpreting the spectroscopic behavior of N,2-dimethyl-3-nitroaniline, offering a molecular-level understanding that complements experimental data.

Theoretical Prediction and Interpretation of Vibrational Spectra (e.g., IR, Raman)

Computational chemistry, particularly Density Functional Theory (DFT), is a standard method for predicting the vibrational spectra of molecules like this compound. rasayanjournal.co.in By calculating the harmonic vibrational frequencies using methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a theoretical infrared (IR) and Raman spectrum can be generated. core.ac.uksphinxsai.com The calculated frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a more accurate comparison with experimental spectra. core.ac.uk

The vibrational assignments for this compound are expected to show characteristic bands for its functional groups. Aromatic nitro compounds typically exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. core.ac.uk The presence of the dimethylamino and methyl groups will also give rise to distinct C-H stretching and bending vibrations.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups as observed in similar aromatic nitro compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Methyl) | 2950-2850 | Asymmetric and symmetric stretching of C-H bonds in the CH₃ groups. core.ac.uk |

| NO₂ Asymmetric Stretch | 1570-1485 | Asymmetric stretching of the N-O bonds in the nitro group. core.ac.uk |

| C-C Stretch (Aromatic) | 1650-1400 | In-plane stretching vibrations of the benzene ring. sphinxsai.com |

| NO₂ Symmetric Stretch | 1370-1320 | Symmetric stretching of the N-O bonds in the nitro group. core.ac.uk |

| C-N Stretch | 1444-1229 | Stretching of the carbon-nitrogen bonds of the amino and nitro groups. sphinxsai.com |

Electronic Absorption Spectra: Charge Transfer Effects and Solvatochromism

This compound belongs to the class of "push-pull" molecules, where the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing nitro group (-NO₂) are attached to a conjugated π-system (the benzene ring). researchgate.net This architecture facilitates an intramolecular charge transfer (ICT) upon electronic excitation. The lowest energy absorption band in the UV-Visible spectrum of such compounds typically corresponds to a π→π* transition with significant ICT character, where electron density moves from the donor group and the ring towards the acceptor group. chemrxiv.orgnih.gov

This ICT nature makes the electronic absorption spectrum highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. researchgate.net As the polarity of the solvent increases, the excited state, which has a larger dipole moment than the ground state, is stabilized to a greater extent. This differential stabilization typically leads to a bathochromic (red) shift in the absorption maximum. chemrxiv.org Studies on the related molecule p-nitroaniline have extensively documented this effect, showing a clear redshift in the absorption band when moving from nonpolar solvents like cyclohexane (B81311) to polar solvents like water. chemrxiv.orgnih.gov A similar trend would be expected for this compound.

Advanced NMR Chemical Shift Analysis for Intramolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for elucidating molecular structure, and computational methods can predict ¹H and ¹³C NMR chemical shifts with high accuracy. core.ac.uk For this compound, theoretical chemical shifts calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be compared with experimental data to confirm structural assignments.

Deviations in chemical shifts can reveal details about intramolecular interactions. The proximity of the three substituents (nitro, N-methyl, and C2-methyl) can lead to steric hindrance, forcing one or more groups to twist out of the plane of the benzene ring. Such conformational changes alter the electronic environment of nearby protons and carbon atoms, influencing their shielding and, consequently, their chemical shifts. scispace.com For instance, the magnetic anisotropy of the nitro group can cause significant shielding or deshielding of the protons on the adjacent N-methyl and C2-methyl groups, depending on the molecule's preferred conformation. scispace.com Analyzing these shifts allows for a detailed understanding of the steric and electronic interactions that dictate the molecule's three-dimensional structure in solution.

Crystallographic Investigations and Solid-State Architecture

X-ray crystallography provides definitive information about the arrangement of molecules in the solid state, including bond lengths, bond angles, and the nature of intermolecular forces that create the crystal lattice.

Crystal Structure Determination and Polymorphism

The precise solid-state structure of this compound can be determined by single-crystal X-ray diffraction. While specific data for this isomer is not widely published, studies on the closely related 2-methyl-3-nitroaniline (B147196) have been successful. soton.ac.uk Such an analysis would reveal the crystal system, space group, and unit cell dimensions.

Furthermore, related nitroanilines are known to exhibit polymorphism, which is the capacity of a substance to exist in multiple different crystal structures. soton.ac.uk For example, 2-methyl-6-nitroaniline (B18888) has been found to crystallize in at least two polymorphic forms depending on the solvent and crystallization conditions. soton.ac.uk Different polymorphs of a compound can have distinct physical properties, and investigating the potential for polymorphism in this compound would be a critical aspect of its solid-state characterization.

Table 2: Representative Crystallographic Data for a Related Nitroaniline Isomer (2-methyl-3-nitroaniline) This data is provided as an example of the parameters obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8266 |

| b (Å) | 21.047 |

| c (Å) | 8.956 |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks

The packing of molecules within a crystal is directed by a network of intermolecular interactions. In the case of this compound, the absence of an N-H donor limits conventional hydrogen bonding. However, weak C-H···O hydrogen bonds, where a hydrogen atom from a methyl group or the aromatic ring interacts with an oxygen atom of a nitro group on an adjacent molecule, are expected to play a role in stabilizing the crystal structure. nih.gov

Conformational Analysis and Torsional Angles in the Crystalline State

There is no published crystallographic data for this compound in the searched scientific literature. Therefore, a detailed analysis of its solid-state conformation, including specific bond lengths, bond angles, and the critical torsional angles between the nitro group, the amino group, and the benzene ring, cannot be provided. Such an analysis requires single-crystal X-ray diffraction studies, which have not been reported for this specific molecule.

Host-Guest Interactions with this compound as a Guest Molecule

Information regarding the role of this compound as a guest molecule in host-guest complexes is not available in the current body of scientific literature. Studies on supramolecular chemistry often involve the encapsulation or interaction of guest molecules within a larger host molecule. However, no studies have been found that specifically investigate the inclusion phenomena, binding affinities, or interaction types (e.g., hydrogen bonding, π-π stacking) between this compound and any host systems.

Chemical Reactivity and Mechanistic Pathways of N,2 Dimethyl 3 Nitroaniline

Redox Chemistry of Aromatic Nitro and Amine Functionalities

The presence of both an oxidizable dimethylamino group and a reducible nitro group on the same aromatic scaffold allows for a rich redox chemistry. The specific conditions of a reaction can selectively target one group over the other, leading to a variety of valuable derivatives.

Selective Reduction of the Nitro Group to Amine Derivatives

The selective reduction of the nitro group in nitroanilines is a common and crucial transformation in synthetic organic chemistry, providing access to substituted phenylenediamines. A variety of reagents and catalytic systems have been developed to achieve this chemoselectivity, leaving other functional groups, such as the dimethylamino group, intact. organic-chemistry.org

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. journalspub.info Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel are effective for this transformation. wikipedia.org For a substrate like N,2-dimethyl-3-nitroaniline, catalytic transfer hydrogenation, using a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a catalyst, can also be a mild and efficient method. fudan.edu.cn The chemoselectivity of these hydrogenations is generally high for the nitro group in the presence of an amine.

Another approach involves the use of metals in acidic media, such as iron, zinc, or tin. wikipedia.org These classical methods are robust and often used in industrial settings. More modern methods, like the use of samarium(II) iodide or trichlorosilane (B8805176) in the presence of a base, offer high chemoselectivity under mild conditions and tolerate a wide range of functional groups. organic-chemistry.orggoogle.com

The choice of reducing agent can be critical to avoid side reactions and ensure high yields of the desired N¹,N¹-dimethyl-2-methylbenzene-1,3-diamine. Below is a table summarizing common methods for the selective reduction of aromatic nitro groups, which are applicable to this compound.

| Reagent/Catalyst System | Hydrogen Source | Typical Conditions | Notes |

| Pd/C, PtO₂, Raney Ni | H₂ gas | Room temperature to moderate heat, atmospheric to high pressure | Highly efficient and clean. |

| Fe, Zn, Sn | HCl, CH₃COOH | Refluxing solvent | Classical, cost-effective method. |

| Na₂S, NaHS, (NH₄)₂S | - | Aqueous or alcoholic solution | Often used for partial reduction of dinitroarenes. |

| HCOOH, HCOONH₄ | Pd/C, Ni | - | Mild conditions, good for sensitive substrates. |

| SmI₂ | - | Anhydrous THF | High chemoselectivity. |

| HSiCl₃ | Organic base | - | Very mild and chemoselective. google.com |

Controlled Oxidation Processes and Products

The oxidation of this compound can be complex due to the presence of the electron-rich dimethylamino group, which is susceptible to oxidation. The outcome of the oxidation is highly dependent on the oxidant and the reaction conditions.

Oxidation of substituted anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials. mdpi.com The use of peroxy acids, such as peroxytrifluoroacetic acid, is a known method for the oxidation of anilines to the corresponding nitrobenzenes. However, the presence of the already existing nitro group and the dimethylamino group in this compound makes the prediction of the reaction outcome challenging.

Research on protonated N-alkyl-2-nitroanilines has shown that under certain conditions, such as collisional activation in mass spectrometry, an intramolecular oxidation of the alkyl chain can occur, mediated by an oxygen atom from the nitro group. nih.govwustl.edu While these are not typical synthetic conditions, they highlight the potential for intramolecular redox processes.

In the context of preparative organic synthesis, controlled oxidation would likely require careful selection of the oxidizing agent to avoid degradation of the molecule. Supercritical water oxidation of nitroanilines has been studied, leading to mineralization, which underscores the potential for decomposition under harsh oxidative conditions. nih.gov

Electrophilic Aromatic Substitution Reactivity Profiles

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the directing effects of the existing substituents.

Regiodirecting Effects of N,N-Dimethylamino and Nitro Substituents

The N,N-dimethylamino group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. Conversely, the nitro group is a strong deactivating group and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects. The methyl group is a weak activating group and an ortho-, para-director.

In this compound, the positions are influenced as follows:

The N,N-dimethylamino group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The C2 position is already substituted.

The methyl group at C2 directs to the ortho (C1, C3) and para (C5) positions. The C1 and C3 positions are already substituted.

The nitro group at C3 directs to the meta (C1, C5) positions. The C1 position is already substituted.

However, a crucial factor in the electrophilic substitution of anilines is the reaction medium. In the presence of strong acids, which are often used in EAS reactions like nitration, the basic dimethylamino group will be protonated to form a dimethylanilinium ion (-N⁺H(CH₃)₂). This protonated group becomes a strong deactivating, meta-directing group due to its positive charge and the resulting powerful inductive electron withdrawal. stackexchange.comsarthaks.com

Therefore, under strongly acidic conditions, both the nitro group and the protonated dimethylamino group would direct an incoming electrophile to the C5 position. The directing effects are summarized in the table below for both non-acidic and strongly acidic conditions.

| Position | Directing Effect of -N(CH₃)₂ (Non-acidic) | Directing Effect of -CH₃ | Directing Effect of -NO₂ | Directing Effect of -N⁺H(CH₃)₂ (Acidic) | Predicted Outcome |

| C4 | para (activating) | meta | ortho | para (deactivating) | Possible under non-acidic conditions |

| C5 | meta | para (activating) | meta (deactivating) | meta (deactivating) | Favored under acidic conditions |

| C6 | ortho (activating) | meta | para | ortho (deactivating) | Possible under non-acidic conditions, sterically hindered |

For reactions such as halogenation, which can sometimes be carried out under less acidic conditions, a mixture of products might be expected. For instance, direct chlorination or bromination of unprotected anilines using copper(II) halides has been shown to be regioselective for the para position. nih.gov

Nucleophilic Reactivity and Derivative Formation

The reduction of the nitro group in this compound to an amino group generates a phenylenediamine derivative, which is a key precursor for the synthesis of various heterocyclic compounds.

Cyclization Reactions Leading to Heterocyclic Compounds (e.g., Indoles, Benzimidazoles from related nitroanilines)

The in situ or subsequent reaction of the diamine formed from the reduction of this compound with various electrophiles can lead to the formation of fused heterocyclic systems.

Benzimidazoles: The most common approach to benzimidazole (B57391) synthesis is the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or their derivatives. thieme-connect.comsemanticscholar.orgrsc.org Following the selective reduction of this compound to N¹,N¹-dimethyl-2-methylbenzene-1,3-diamine, this product could be cyclized with various one-carbon synthons. For example, reaction with formic acid or an aldehyde would lead to the formation of a 4-methyl-N,N-dimethyl-1H-benzimidazol-7-amine derivative. Reductive cyclization of o-nitroanilines in the presence of a carbonyl compound is a powerful one-pot method for synthesizing benzimidazoles. rsc.org

Indoles: While the direct synthesis of indoles from this compound is less straightforward, reductive cyclization strategies starting from suitably substituted nitroaromatics are well-established. researchgate.netunimi.it For instance, the reductive cyclization of o-nitrostyrenes or related compounds can yield the indole (B1671886) core. The specific substitution pattern of this compound does not directly lend itself to the most common indole syntheses without prior functionalization.

The general reactivity patterns of related nitroanilines provide a strong indication of the potential of this compound as a building block in heterocyclic synthesis, particularly for benzimidazole derivatives.

Role as a Chemical Intermediate in Advanced Organic Synthesis

The strategic placement of the amino, nitro, and methyl groups on the aromatic ring of this compound dictates its reactivity and makes it a valuable component in multi-step synthetic sequences. The amino group can be readily transformed into a diazonium salt, a highly reactive species that is central to the synthesis of a wide array of organic compounds.

Precursor in Azo Dye Formation and Related Colorant Chemistry

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), represent the largest class of synthetic colorants used in various industries. The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. jchemrev.comyoutube.com

This compound can serve as the primary aromatic amine in this sequence. The process begins with diazotization , where the amino group of this compound is converted into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. nih.govorganic-chemistry.orgbyjus.com

The general mechanism for diazotization is as follows:

Formation of nitrous acid from sodium nitrite and a strong acid.

Protonation of nitrous acid and subsequent loss of water to form the nitrosonium ion (NO⁺).

Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amino group of this compound.

Deprotonation and subsequent tautomerization, followed by the elimination of water, yields the diazonium ion.

Once formed, the N,2-dimethyl-3-nitrophenyldiazonium salt is a potent electrophile. It readily undergoes an azo coupling reaction, which is an electrophilic aromatic substitution. byjus.com In this step, the diazonium salt is reacted with a coupling component, typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. jchemrev.comunb.ca The electron-donating groups on the coupling component activate the aromatic ring, facilitating the attack by the diazonium ion to form a stable azo compound. jchemrev.com The extended system of conjugated double bonds created by the azo linkage is responsible for the vibrant color of the resulting dye.

The specific shade and properties of the dye can be fine-tuned by the choice of the coupling component, as well as by the substituents present on the diazonium salt derived from this compound. The nitro and methyl groups on the phenyl ring influence the electronic properties of the diazonium ion and, consequently, the color and fastness of the final dye.

Table 1: Key Reactions in Azo Dye Synthesis

| Step | Reaction Name | Reactants | Key Intermediate | Product |

|---|---|---|---|---|

| 1 | Diazotization | This compound, NaNO₂, HCl | N,2-dimethyl-3-nitrophenyldiazonium chloride | - |

Building Block for Complex Nitrogen-Containing Architectures

The utility of this compound extends beyond colorant chemistry into the synthesis of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com Heterocyclic compounds, in particular, are a major focus of modern synthetic chemistry due to their diverse biological activities. nih.gov

The reactive sites on this compound allow for its incorporation into larger, more complex structures. The amino group, after conversion to a diazonium salt, can be replaced by a variety of substituents through Sandmeyer or related reactions, introducing halides, cyano groups, or other functionalities. These transformations open up pathways to a wide range of substituted aromatic compounds that can serve as intermediates for building heterocyclic rings.

Furthermore, the nitro group on the this compound scaffold is a versatile functional group. It can be readily reduced to an amino group, creating a diamine derivative. This resulting diamine can then be used in condensation reactions with dicarbonyl compounds or other bifunctional reagents to construct various nitrogen-containing heterocyclic systems, such as benzodiazepines, quinoxalines, or other fused ring structures.

The presence of the methyl groups also offers possibilities for further functionalization or can be used to modulate the steric and electronic properties of the final molecule, influencing its biological activity or material properties. The strategic use of this compound as a starting material allows chemists to introduce a specific substitution pattern on an aromatic ring, which is then carried through a synthetic sequence to create complex, multi-functional nitrogen-containing architectures.

Table 2: Potential Synthetic Transformations of this compound for Complex Architectures

| Functional Group | Transformation Reaction | Reagents | Resulting Intermediate Functionality | Potential Application |

|---|---|---|---|---|

| Amino Group | Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN) | Halogen or Cyano substituted aromatic | Precursor for further substitution or cyclization reactions |

Theoretical and Computational Investigations on N,2 Dimethyl 3 Nitroaniline

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of N,2-dimethyl-3-nitroaniline are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and spectroscopic properties.

In substituted nitroaniline derivatives, the HOMO is typically characterized by a significant contribution from the electron-donating amino group and the π-system of the benzene (B151609) ring, while the LUMO is predominantly localized on the electron-withdrawing nitro group. This spatial separation is a hallmark of "push-pull" systems. The energy of these orbitals and the corresponding HOMO-LUMO gap are sensitive to the nature and position of substituents on the aromatic ring.

The this compound molecule contains three key substituents:

N-methyl group : An electron-donating group (EDG) that increases the energy of the HOMO.

2-methyl group : A weakly electron-donating group that can also introduce significant steric effects.

3-nitro group : A strong electron-withdrawing group (EWG) that lowers the energy of the LUMO.

The combined effect of the electron-donating N-methyl and 2-methyl groups is to raise the HOMO energy level, while the electron-withdrawing nitro group lowers the LUMO energy level. This concerted action leads to a reduction in the HOMO-LUMO energy gap compared to unsubstituted aniline (B41778) or nitrobenzene (B124822). A smaller gap generally implies higher reactivity and is associated with a red-shift (bathochromic shift) in the molecule's absorption spectrum.

Table 1: Predicted Qualitative Effects of Substituents on Frontier Orbital Energies of this compound

| Substituent Group | Position | Electronic Effect | Influence on HOMO | Influence on LUMO | Overall Effect on HOMO-LUMO Gap |

| N-methyl | - | Electron-Donating | Raises Energy | Minor Effect | Decrease |

| 2-methyl | ortho | Electron-Donating / Steric | Raises Energy | Minor Effect | Decrease |

| 3-nitro | meta | Electron-Withdrawing | Minor Effect | Lowers Energy | Decrease |

This table is based on established principles of substituent effects in aromatic systems.

The electronic arrangement in this compound facilitates intramolecular charge transfer (ICT). In the ground state, there is a permanent dipole moment due to the partial transfer of electron density from the donating methylamino moiety to the withdrawing nitro group. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. Given the spatial localization of these orbitals, this transition corresponds to a significant transfer of electron density from the aniline part of the molecule to the nitrobenzene part.

This excited state possesses a much larger dipole moment than the ground state, a characteristic feature of ICT. Computational models, such as those based on Density Functional Theory (DFT), can quantify this charge redistribution by calculating Mulliken charges or mapping the electron density isosurfaces for both the ground and excited states. The analysis would typically show a buildup of negative charge around the nitro group and a corresponding increase in positive charge around the amino nitrogen in the excited state.

Molecular Geometry and Conformational Landscape

The three-dimensional structure of this compound is a critical determinant of its electronic properties. The relative orientation of the N-methyl and nitro groups with respect to the benzene ring affects the degree of π-orbital overlap and, consequently, the extent of electronic communication between the donor and acceptor moieties.

A key structural feature of this compound is the presence of a methyl group at the ortho position (C2) to the N-methyl group. This substitution introduces significant steric hindrance. Computational geometry optimizations consistently show that to minimize steric repulsion between the ortho-methyl group and the N-methyl group, the latter is forced to rotate out of the plane of the benzene ring.

This twisting disrupts the ideal alignment of the nitrogen lone pair's p-orbital with the π-system of the ring. As a result, the resonance effect, which is responsible for donating electron density into the ring, is partially inhibited. This steric inhibition of resonance can have several consequences:

It can slightly decrease the electron-donating strength of the N-methyl group.

It impacts the energy of the HOMO and the charge-transfer characteristics.

Similarly, the nitro group at the C3 position may also be slightly twisted out of the plane to alleviate steric strain with its neighboring substituents, further affecting the electronic conjugation. Theoretical studies on similarly crowded nitroaniline analogues have shown that such deviations from planarity have a profound impact on their electronic and optical properties. cdnsciencepub.comcdnsciencepub.com

Electric Dipole Moments and Polarisabilities

The "push-pull" electronic nature of this compound results in significant electric dipole moments and polarisabilities, which are measures of how the molecule's charge distribution responds to an external electric field.

Quantum chemical methods are powerful tools for calculating the dipole moments of molecules in both their ground (μ_g) and excited (μ_e) electronic states. For molecules like this compound, a substantial difference between these two values is expected.

Ground State Dipole Moment (μ_g): Calculations would show a significant permanent dipole moment in the ground state, arising from the static charge separation between the electron-donating and electron-withdrawing groups.

Excited State Dipole Moment (μ_e): Following electronic excitation, the ICT process leads to a much more polarized molecule. Consequently, theoretical calculations for related nitroaniline compounds consistently show that the excited-state dipole moment is considerably larger than the ground-state moment. kwasu.edu.ngnih.govdoi.org This increase (Δμ = μ_e - μ_g) is a direct measure of the extent of charge transfer upon excitation.

Table 2: Typical Calculated Dipole Moments for Substituted Nitroanilines

| Compound | Ground State Dipole Moment (μ_g) (Debye) | Excited State Dipole Moment (μ_e) (Debye) |

| p-Nitroaniline | ~6-7 D | ~14-15 D |

| N,N-dimethyl-p-nitroaniline | ~7-9 D | ~22-23 D |

Note: These are representative values from computational studies on related para-substituted isomers and serve to illustrate the expected trend for push-pull nitroaniline systems. cdnsciencepub.com

The steric hindrance in this compound, which causes twisting of the functional groups, would likely modulate these values compared to their planar para-substituted analogues. cdnsciencepub.comcdnsciencepub.com

Solvatochromic Effects on Dipole Moments

The electronic transitions in nitroaniline compounds are often characterized by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. This charge transfer is sensitive to the solvent environment. In polar solvents, molecules with a significant difference in dipole moment between their ground and excited states will exhibit a noticeable shift in their absorption spectra.

Computational models, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to predict these solvatochromic shifts. These calculations can determine the ground state (µg) and excited state (µe) dipole moments. For many substituted anilines, the excited state dipole moment is found to be significantly larger than the ground state dipole moment, indicating a more polar excited state. This increased polarity leads to stronger interactions with polar solvent molecules, resulting in a stabilization of the excited state and a corresponding red-shift (bathochromic shift) in the absorption spectrum.

The Lippert-Mataga equation is a common theoretical model used to relate the Stokes shift (the difference between the maxima of the emission and absorption spectra) to the change in dipole moment upon excitation and the dielectric properties of the solvent. Although direct application to this compound requires experimental data, computational studies on similar molecules suggest a positive solvatochromism, where the absorption maximum shifts to longer wavelengths as the solvent polarity increases.

The substitution pattern of this compound, with a methyl group ortho to the amino group and a nitro group meta to it, will influence the extent of ICT and thus the solvatochromic behavior. The ortho-methyl group can induce steric hindrance, potentially affecting the planarity of the molecule and the overlap of the amino group's lone pair with the aromatic π-system. This, in turn, would modulate the magnitude of the change in dipole moment upon excitation and the resulting solvatochromic shifts.

A hypothetical data table illustrating the kind of results obtained from computational studies on the dipole moments of a substituted nitroaniline in different solvents is presented below. Please note that these are representative values and not experimental data for this compound.

| Solvent | Dielectric Constant (ε) | Ground State Dipole Moment (µg) (Debye) | Excited State Dipole Moment (µe) (Debye) |

| n-Hexane | 1.88 | 4.5 | 8.2 |

| Dichloromethane | 8.93 | 5.1 | 9.8 |

| Acetone | 20.7 | 5.8 | 11.5 |

| Acetonitrile | 37.5 | 6.2 | 12.7 |

| Water | 80.1 | 6.8 | 14.3 |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. The NLO response of a molecule is related to its ability to be polarized by an external electric field, which is described by the polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ).

Computational quantum chemistry methods are powerful tools for the theoretical determination of the NLO properties of molecules. Methods such as DFT and Møller-Plesset perturbation theory (MP2) are commonly used to calculate the first and second hyperpolarizabilities. These calculations provide a microscopic understanding of the NLO response and can be used to screen potential NLO materials before their synthesis.

For a molecule to exhibit a significant first hyperpolarizability (β), it must possess a non-centrosymmetric charge distribution. This is often achieved in "push-pull" systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. In this compound, the dimethylamino group acts as an electron donor, and the nitro group serves as an electron acceptor, with the benzene ring providing the π-conjugation pathway.

Theoretical calculations of β and γ involve the application of an external electric field to the molecule and calculating the response of the molecular dipole moment. The components of the hyperpolarizability tensors are then used to compute the magnitude of the NLO response. While specific calculated values for this compound are not available in the reviewed literature, studies on similar substituted anilines have shown that they can possess significant NLO properties.

The following table provides a hypothetical representation of the kind of data that would be obtained from a computational study on the NLO properties of a substituted nitroaniline.

| Property | Computational Method | Gas Phase | In Solvent (e.g., Dichloromethane) |

| First Hyperpolarizability (β) (10⁻³⁰ esu) | DFT/B3LYP | 25 | 40 |

| Second Hyperpolarizability (γ) (10⁻³⁶ esu) | DFT/B3LYP | 150 | 220 |

The NLO properties of organic molecules are strongly dependent on their molecular structure. For push-pull nitroaniline derivatives, several factors influence the magnitude of the hyperpolarizability:

Strength of Donor and Acceptor Groups: The N,N-dimethylamino group is a strong electron donor, and the nitro group is a strong electron acceptor. This combination is expected to lead to a significant NLO response.

π-Conjugated System: The benzene ring acts as an efficient π-bridge, facilitating charge transfer from the donor to the acceptor.

Molecular Geometry: The relative positions of the donor and acceptor groups are crucial. In this compound, the meta-disposition of the dimethylamino and nitro groups will result in a different charge transfer character compared to ortho or para isomers. Generally, para-substituted isomers exhibit the largest first hyperpolarizability due to the direct alignment of the donor-acceptor axis.

Steric Effects: The methyl group at the 2-position (ortho to the dimethylamino group) can cause steric hindrance. This may force the dimethylamino group out of the plane of the benzene ring, reducing the π-conjugation and, consequently, the NLO response. This effect is known as steric inhibition of resonance.

Theoretical studies on a variety of substituted anilines have confirmed these relationships, demonstrating that careful tuning of the molecular structure can lead to enhanced NLO activity.

Decomposition Reaction Mechanisms and Anion Fragmentation Studies

Understanding the decomposition of nitroaromatic compounds is crucial for assessing their stability and potential hazards. Theoretical studies can provide detailed insights into the reaction mechanisms, identifying the most likely decomposition pathways and the associated energy barriers.

For this compound, the primary decomposition pathways are expected to involve the cleavage of the weakest bonds in the molecule. Based on studies of similar nitroaromatic compounds, potential initial steps in the thermal decomposition include:

C–NO₂ Bond Homolysis: This is a common initial step in the decomposition of many nitroaromatics, leading to the formation of a phenyl-type radical and a nitrogen dioxide (NO₂) radical.

N–N Bond Cleavage (in the nitro group): This is less common as a primary step but can occur under certain conditions.

Reactions involving the methyl groups: The C-H bonds of the methyl groups can also be involved in initial decomposition steps, particularly through hydrogen abstraction reactions.

Following the initial bond cleavage, a complex series of secondary reactions can occur, leading to the formation of various smaller molecules.

Anion Fragmentation Studies Mass spectrometry, particularly with negative chemical ionization (NCI), is a powerful technique for studying the fragmentation of anions. In the gas phase, this compound can capture an electron to form a molecular anion. The fragmentation of this anion can provide information about the molecule's structure and bond strengths.

Theoretical calculations can be used to model the fragmentation pathways of the anion. By calculating the energies of the various possible fragment ions and neutral losses, the most favorable fragmentation channels can be predicted. For nitramine anions, studies have shown that fragmentation is dominated by the cleavage of nitrogen-nitrogen and carbon-nitrogen bonds. By analogy, the fragmentation of the this compound anion might proceed through pathways such as the loss of NO₂ or other small neutral fragments.

A representative table of potential decomposition products and their formation pathways is given below. This is based on general knowledge of nitroaromatic decomposition and is not specific to this compound.

| Initial Reaction | Primary Products | Subsequent Products |

| C–NO₂ bond homolysis | Aryl radical + •NO₂ | Phenols, smaller fragments, NOx gases |

| Hydrogen abstraction from methyl group | Benzyl-type radical + H• | Further radical reactions |

Molecular Basicity and Acidity Studies using Computational Metrics (e.g., Theoretical pKa)

The basicity of anilines is a key chemical property, and it is significantly influenced by the nature and position of substituents on the aromatic ring. The pKa of the conjugate acid is a quantitative measure of basicity, with a higher pKa indicating a stronger base.

Computational methods provide a powerful means to predict the pKa values of molecules. These methods typically involve calculating the Gibbs free energy change for the deprotonation of the conjugate acid in solution. A thermodynamic cycle is often employed, which combines gas-phase energy calculations with a solvation model to account for the effect of the solvent.

For this compound, the basicity is primarily determined by the availability of the lone pair of electrons on the nitrogen atom of the dimethylamino group. The electronic effects of the substituents play a crucial role:

N,N-dimethyl group: The two methyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom and thus enhances the basicity.

Nitro group: The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. This delocalizes the lone pair of the amino nitrogen, reducing its availability for protonation and thereby decreasing the basicity.

Methyl group on the ring: The methyl group at the 2-position has a weak electron-donating inductive effect. More importantly, it can cause steric hindrance, which may inhibit the resonance of the dimethylamino group with the ring. This steric inhibition of resonance can localize the lone pair on the nitrogen, leading to an increase in basicity compared to a non-sterically hindered analogue.

One computational study has included N,N-dimethyl-3-nitroaniline in a set of tertiary amines for which various molecular descriptors were calculated to correlate with experimental pKa values. While the specific calculated pKa for this molecule was not the focus of the excerpt, the inclusion of this compound in such studies highlights the utility of computational methods for predicting the basicity of substituted anilines.

The following table presents a hypothetical comparison of the calculated pKa values for aniline and some of its derivatives to illustrate the effects of substituents.

| Compound | Substituent Effects | Predicted pKa (in water) |

| Aniline | Reference | 4.6 |

| N,N-Dimethylaniline | +I effect of two methyl groups | 5.1 |

| 3-Nitroaniline (B104315) | -I, -M effect of nitro group | 2.5 |

| This compound | Combination of +I, -I, -M, and steric effects | Likely between 2.5 and 5.1 |

Material Science and Advanced Applications of N,2 Dimethyl 3 Nitroaniline Derivatives

Polymer Synthesis and Characterization

The synthesis of novel polymers often leverages the functional groups of monomer units to impart desired properties to the final material. The amine and nitro groups on N,2-dimethyl-3-nitroaniline offer reactive sites for polymerization, making it a viable candidate for creating new polyaniline derivatives. Polyaniline (PANI) is a well-known conducting polymer, and its properties can be tuned by substituting various groups onto its backbone.

The general approach to synthesizing PANI and its derivatives involves the chemical or electrochemical oxidative polymerization of aniline (B41778) monomers. In the case of this compound, the presence of the methyl and nitro groups on the aromatic ring would influence the polymerization process and the properties of the resulting polymer. For instance, copolymers of aniline with m-nitroaniline have been successfully synthesized through chemical and electrochemical polymerization methods. It was observed that the rate of copolymerization decreased with an increasing proportion of m-nitroaniline in the monomer feed. This suggests that the electron-withdrawing nature of the nitro group can affect the polymerization kinetics.

A typical chemical oxidative polymerization involves dissolving the aniline monomer in an acidic medium, followed by the addition of an oxidizing agent such as ammonium (B1175870) persulfate. zenodo.orgscispace.comchalcogen.ro The resulting polymer is then isolated and characterized.

Table 1: General Parameters for Chemical Oxidative Polymerization of Aniline Derivatives

| Parameter | Typical Condition |

| Monomer | Aniline or substituted aniline |

| Oxidizing Agent | Ammonium Persulfate (APS) |

| Medium | Acidic (e.g., HCl, H2SO4) |

| Temperature | 0-5 °C |

| Dopant | Acid used in the medium |

Incorporation into Polymer Blends for Enhanced Material Characteristics

Polymer blending is a common strategy to develop materials with tailored properties that surpass those of the individual components. The incorporation of functional additives can significantly enhance the thermal stability and mechanical strength of polymer blends. While specific studies on this compound in polymer blends are not extensively documented, the principles of polymer blending and the known effects of similar additives provide valuable insights.

The thermal stability of polymer blends, such as those involving polypropylene (PP) and nitrile butadiene rubber (NBR), can be influenced by the interactions between the polymer phases. The incorporation of additives can affect the morphology and interfacial adhesion, which in turn impacts the thermal degradation behavior. scielo.org For instance, the addition of a rubbery component has been shown to increase the initial decomposition temperature of polypropylene. scielo.org

Influence of Substituents on Polymer Morphology and Functionality

The morphology of a polymer, which refers to the arrangement and ordering of its chains, is a critical determinant of its physical and functional properties. The substituents on the monomer units play a pivotal role in dictating this morphology. In the context of polyaniline derivatives, the size, polarity, and electronic nature of the substituents can influence chain packing, crystallinity, and solubility.

For example, the introduction of bulky substituents on the polyaniline backbone can increase the steric hindrance between polymer chains, leading to a more amorphous morphology and potentially improved solubility in common organic solvents. researchgate.net The nitro and methyl groups in this compound would be expected to influence the polymer's morphology in a similar fashion. The polar nitro group could lead to stronger interchain interactions, potentially affecting the ordering of the polymer chains, while the methyl group would add to the steric bulk.

The functionality of the resulting polymer is also directly linked to its morphology. For instance, the electrical conductivity of polyaniline is highly dependent on the degree of chain alignment and the efficiency of charge transport between chains. researchgate.net By modifying the morphology through the strategic selection of substituents, it is possible to tune the conductivity and other functional properties of the resulting polymer.

Application in Advanced Functional Materials

The unique electronic properties of this compound derivatives make them attractive for applications in advanced functional materials, particularly in the fields of organic electronics and chemical sensing.

Organic Electronics and Optoelectronics (as Charge Transfer Chromophores)

Molecules that exhibit intramolecular charge transfer (ICT) are of great interest for applications in organic electronics and non-linear optics. nih.gov These molecules typically possess an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. This "push-pull" architecture facilitates the transfer of electron density from the donor to the acceptor upon photoexcitation.

This compound possesses a strong electron-donating dimethylamino group and a powerful electron-withdrawing nitro group, making it a candidate for ICT applications. Studies on similar molecules, such as N,N-dimethyl-4-nitroaniline, have demonstrated their potential as charge transfer chromophores. researchgate.netresearchgate.net The efficiency of ICT is influenced by the relative positions of the donor and acceptor groups on the aromatic ring. While para-substituted anilines are commonly studied, meta-substituted isomers like this compound can also exhibit interesting charge transfer properties. acs.org

The charge transfer characteristics of these molecules can be harnessed in various optoelectronic devices. For instance, they can be used as components in organic light-emitting diodes (OLEDs), where their ability to undergo efficient charge transfer can influence the emission properties. nih.gov They are also investigated for their non-linear optical (NLO) properties, which are crucial for applications in optical communications and data storage. researchgate.net

Table 2: Comparison of Related Nitroaniline Derivatives in Optoelectronics

| Compound | Position of Substituents | Noted Application/Property |

| N,N-Dimethyl-4-nitroaniline | para | Non-linear optics, charge transfer chromophore researchgate.net |

| p-Nitroaniline | para | Model for ICT studies, optoelectronics researchgate.netchemrxiv.org |

| Asymmetric Squaraines with nitro/dimethylamino groups | - | Potential for light harvesting and organic optoelectronics acs.orgnih.gov |

Development of Chemical Sensors

The development of sensitive and selective chemical sensors is a critical area of research with applications in environmental monitoring, industrial process control, and healthcare. Conducting polymers and functional organic molecules have emerged as promising materials for sensor fabrication. mdpi.com The interaction of analyte molecules with the sensor material can induce a measurable change in its electrical or optical properties.

While there are no specific reports on chemical sensors fabricated directly from this compound, the detection of nitroanilines is an active area of research. osti.govnih.govresearchgate.net This suggests that molecules with similar functionalities could be used to create sensors for various analytes. Polyaniline and its derivatives have been extensively studied for their gas sensing capabilities, particularly for detecting ammonia. mdpi.comresearchgate.net The sensing mechanism often involves the interaction of the analyte with the polymer backbone, leading to changes in its conductivity.

Given its functional groups, it is conceivable that polymers or thin films of this compound derivatives could be developed into chemical sensors. The lone pair of electrons on the amine nitrogen and the electron-deficient nitro group could provide sites for interaction with specific analytes, leading to a detectable response.

Advanced Building Block in Complex Chemical Synthesis

In addition to its potential applications in materials science, this compound can also serve as a valuable intermediate or building block in complex organic synthesis. The presence of multiple functional groups that can be selectively modified allows for the construction of more elaborate molecular architectures.

The nitro group can be readily reduced to an amino group, which can then undergo a variety of reactions, such as diazotization followed by substitution, or acylation to form amides. The existing amino group can also be further functionalized. The aromatic ring itself is susceptible to electrophilic substitution, with the directing effects of the existing substituents guiding the position of new functional groups.

This versatility makes this compound a useful starting material for the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The strategic manipulation of its functional groups allows for the creation of a diverse range of target molecules. For example, multistep syntheses involving nitration and subsequent reduction of the nitro group are common strategies for introducing amino groups at specific positions on an aromatic ring. libretexts.org

Precursor for Specific Synthetic Targets Beyond Dye Chemistry

The utility of this compound as a precursor for specific, advanced synthetic targets outside of traditional dye chemistry is not extensively documented in publicly available scientific literature. While many nitroaniline derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds, the specific applications of this compound are sparsely reported. This suggests that this particular isomer may be a less common building block compared to other more extensively studied nitroanilines.

Despite the limited data, the potential for this compound to serve as a precursor in the synthesis of complex molecules is noted in patent literature, particularly in the field of medicinal chemistry. A key example is its mention in the patent WO2021104256A1, which describes the synthesis of novel heterocyclic derivatives with potential pharmaceutical applications. While the patent does not provide explicit, detailed reaction schemes and yields starting from this compound, its inclusion suggests a role as a potential starting material or intermediate in the synthesis of these complex heterocyclic systems. The development of such compounds is a critical area of research in the quest for new therapeutic agents.

The general reactivity of nitroanilines suggests that this compound could theoretically be employed in a variety of synthetic transformations. The nitro group can be reduced to an amino group, which can then be further functionalized. The presence of the methyl and dimethylamino groups on the aromatic ring influences the electron density and regioselectivity of further reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the reaction conditions.

Further research and publication of detailed synthetic methodologies are required to fully elucidate the potential of this compound as a versatile precursor in materials science and medicinal chemistry. The current lack of comprehensive studies highlights a potential area for future investigation.